molecular formula C14H10Cl2O2 B1420724 3-[(3-Chlorobenzyl)oxy]benzoyl chloride CAS No. 136996-42-4

3-[(3-Chlorobenzyl)oxy]benzoyl chloride

Cat. No. B1420724
M. Wt: 281.1 g/mol
InChI Key: LKBYYJJQHIUMPH-UHFFFAOYSA-N
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Description

“3-[(3-Chlorobenzyl)oxy]benzoyl chloride” is a specialty product used primarily in proteomics research . It has a molecular formula of C14H10Cl2O2 and a molecular weight of 281.14 .


Physical And Chemical Properties Analysis

“3-[(3-Chlorobenzyl)oxy]benzoyl chloride” is a white crystalline powder that is stable under normal conditions. Its molecular formula is C14H10Cl2O2, and it has a molecular weight of 281.14 .

Scientific Research Applications

  • Acylation of Azaindoles : Zhang et al. (2002) explored the conditions for attaching acyl chlorides, including benzoyl chloride, to azaindoles. Their results indicated that the best results were achieved with an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature, suggesting a potential application of benzoyl chloride derivatives in the modification of azaindoles (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).

  • Synthesis of Di-O-isopropylidene-D-psicopyranose Derivatives : Yu et al. (2003) reported on a novel procedure where a benzoyl chloride derivative undergoes an intramolecular replacement reaction, forming a more stable conjugated system. This finding is significant for the synthesis of specialized organic compounds (Yu, Zhang, Li, Lu, Zhou, Liu, & Cai, 2003).

  • Synthesis of Benzophenes : Lisiak and Młochowski (2009) utilized 2-(chloroseleno)benzoyl chloride in the synthesis of benzophenes, demonstrating its utility in creating complex organic structures (Lisiak & Młochowski, 2009).

  • Catalytic Reactions in Organometallic Chemistry : McGuiggan et al. (1980) investigated the reaction of benzoyl chloride with rhodium complexes, providing insights into its role in catalytic reactions, which is essential for developing new catalysts in organic synthesis (McGuiggan, Doughty, & Pignolet, 1980).

  • Polymer Synthesis : Kricheldorf, Zang, and Schwarz (1982) synthesized poly(3-hydroxybenzoate) using benzoyl chloride derivatives. This research is relevant for the development of new materials in polymer science (Kricheldorf, Zang, & Schwarz, 1982).

  • Synthesis of Hyperbranched Polyesters : Wooley, Hawker, Lee, and Fréchet (1994) described a new procedure for preparing chloride ion-free benzoyl chloride derivatives, crucial for synthesizing hyper-branched aromatic polyesters with controlled molecular weights (Wooley, Hawker, Lee, & Fréchet, 1994).

Safety And Hazards

When handling “3-[(3-Chlorobenzyl)oxy]benzoyl chloride”, it’s recommended to wash face, hands, and any exposed skin thoroughly. It’s advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It should be used only outdoors or in a well-ventilated area, and one should not breathe its dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBYYJJQHIUMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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